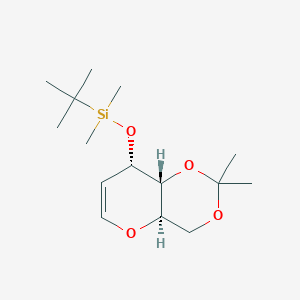

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal

Description

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal (CAS: 121846-11-5) is a protected derivative of D-glucal, a cyclic enol ether widely used in carbohydrate chemistry. The compound features two protective groups:

- 4,6-O-Isopropylidene: A cyclic acetal protecting the 4- and 6-hydroxyl groups, enhancing stability under basic and nucleophilic conditions.

- 3-O-Tert-butyldimethylsilyl (TBDMS): A bulky silyl ether protecting the 3-hydroxyl group, offering resistance to acidic conditions and enabling selective deprotection .

This compound is commercially available (97% purity) and serves as a key intermediate in stereoselective glycosylation reactions and natural product synthesis .

Properties

IUPAC Name |

[(4aR,8R,8aR)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)19-11-8-9-16-12-10-17-15(4,5)18-13(11)12/h8-9,11-13H,10H2,1-7H3/t11-,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWHKQRALSXOY-UPJWGTAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Protection Strategy for D-Glucal Derivatives

Structural Considerations and Protecting Group Selection

The target compound features two distinct protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the C3 hydroxyl and a 4,6-O-isopropylidene acetal. The synthesis requires sequential protection to ensure regioselectivity and avoid side reactions. The isopropylidene group, introduced via acid-catalyzed conditions, preferentially protects vicinal diols (C4 and C6), while the TBDMS group is installed under basic conditions at the less sterically hindered C3 position.

Hierarchical Protection Sequence

Primary Protection of 4,6-Diols :

The 4,6-O-isopropylidene group is introduced first due to its stability under subsequent silylation conditions. A typical procedure involves treating D-glucal with excess acetone in the presence of camphorsulfonic acid (CSA, 0.1 equiv) at 0°C–25°C for 12–24 hours. This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC) in hexane/ethyl acetate (3:1).Secondary Silylation at C3 :

The exposed C3 hydroxyl is then silylated using tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0°C–25°C for 6–8 hours. The reaction progress is monitored via TLC, with hexane/ethyl acetate (10:1) as the eluent.

Detailed Synthetic Protocols and Optimization

Stepwise Synthesis from D-Glucal

Formation of 4,6-O-Isopropylidene-D-Glucal

Reagents :

- D-Glucal (1.0 equiv)

- Acetone (20 vol)

- Camphorsulfonic acid (0.1 equiv)

Procedure :

- Dissolve D-glucal (10.0 g, 61.7 mmol) in acetone (200 mL) under nitrogen.

- Add CSA (1.44 g, 6.17 mmol) and stir at 25°C for 18 hours.

- Quench with triethylamine (2 mL), concentrate under reduced pressure, and purify via flash chromatography (hexane/EtOAc 4:1) to yield 4,6-O-isopropylidene-D-glucal as a colorless oil (12.1 g, 94%).

Key Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 5.68 (d, J = 6.0 Hz, 1H, H1), 4.42–4.38 (m, 2H, H4, H6), 3.98–3.91 (m, 1H, H3), 1.48 (s, 6H, isopropylidene CH3).

Silylation at C3 Hydroxyl

Reagents :

- 4,6-O-Isopropylidene-D-glucal (1.0 equiv)

- TBDMSCl (1.2 equiv)

- Imidazole (2.5 equiv)

- Anhydrous DMF (10 vol)

Procedure :

- Dissolve 4,6-O-isopropylidene-D-glucal (10.0 g, 48.2 mmol) in DMF (100 mL).

- Add imidazole (8.20 g, 120.5 mmol) and cool to 0°C.

- Introduce TBDMSCl (10.9 g, 57.8 mmol) dropwise and stir at 25°C for 6 hours.

- Dilute with ethyl acetate (200 mL), wash with water (3 × 100 mL), dry over Na2SO4, and concentrate.

- Purify via flash chromatography (hexane/EtOAc 20:1) to obtain the title compound as a viscous oil (14.3 g, 87%).

Key Analytical Data :

Critical Analysis of Side Reactions and Mitigation Strategies

Silyl Migration During Subsequent Transformations

As reported in studies on analogous systems, the TBDMS group at C3 may migrate to adjacent hydroxyls under basic or nucleophilic conditions. For example, attempted benzylation of 3-O-TBDMS-6-O-tosyl-D-glucal at C4 led to silyl migration to C2, forming an anhydro derivative. To prevent this:

- Temperature Control : Maintain reaction temperatures below 25°C during silylation.

- Solvent Choice : Use aprotic solvents (DMF, THF) to avoid proton exchange.

Comparative Evaluation of Synthetic Routes

Analytical Validation and Quality Control

Spectroscopic Characterization

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Environmental Impact Mitigation

- Waste Stream Management : Quench DMF-containing residues with silica gel before disposal to adsorb toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to modify the protective groups.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and silylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of carbohydrate chemistry and enzymatic reactions.

Medicine: It is involved in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal involves its role as a protective group in organic synthesis. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, while the isopropylidene group provides additional stability. These protective groups can be selectively removed under specific conditions to reveal the reactive hydroxyl groups for further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Protective Groups

The table below compares 3-O-TBDMS-4,6-O-isopropylidene-D-glucal with structurally related glucal derivatives:

Key Observations:

- Protective Group Stability :

- TBDMS (3-O) and isopropylidene (4,6-O) provide orthogonal protection: TBDMS resists mild acids (e.g., AcOH), while isopropylidene is cleaved under acidic conditions (e.g., TFA/water) .

- In contrast, 3-O-acetyl-4,6-O-benzylidene-D-glucal (CAS: 14125-71-4) is more polar and prone to hydrolysis under basic conditions .

- Steric Effects: The bulky TBDMS group in the target compound reduces reactivity at the 3-position, favoring regioselective modifications at the 2-position . 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-07-1) lacks steric bulk, enabling easier functionalization but requiring harsher deprotection (e.g., hydrogenolysis) .

Physicochemical Properties

- Solubility: The TBDMS group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., CHCl₃, EtOAc). 3-O-Acetyl-4,6-O-benzylidene-D-glucal is more polar, favoring solubility in DMF or DMSO .

- Thermal Stability :

- Isopropylidene-protected compounds (e.g., target compound) are stable up to 150°C, while benzylidene derivatives decompose at lower temperatures .

Biological Activity

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is a specialized derivative of D-glucal, which plays a significant role in organic synthesis and biological research. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's chemical formula is C₁₅H₂₈O₄Si, with a molecular weight of 300.47 g/mol. It features protective groups that enhance its stability and reactivity in various chemical reactions. The tert-butyldimethylsilyl group (TBDMS) protects the hydroxyl group at the 3-position, while the isopropylidene group stabilizes the structure by preventing unwanted reactions at the 4 and 6 positions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈O₄Si |

| Molecular Weight | 300.47 g/mol |

| CAS Number | 121846-11-5 |

| Purity | ≥97% |

The biological activity of this compound primarily arises from its use as an intermediate in carbohydrate chemistry. The protective groups allow for selective reactions, making it a valuable tool in synthesizing complex carbohydrates and potential therapeutic agents.

- Protection of Hydroxyl Groups : The TBDMS group shields the hydroxyl group from nucleophilic attack, allowing for controlled reactions.

- Stability : The isopropylidene group enhances the compound's stability during synthesis processes.

Carbohydrate Chemistry

Research indicates that this compound is instrumental in synthesizing various carbohydrate derivatives, which can exhibit significant biological activities, including:

- Antimicrobial properties : Some derivatives synthesized from this compound have shown effectiveness against specific bacterial strains.

- Antiviral activity : Studies suggest that certain glycosylated compounds derived from glucal derivatives can inhibit viral replication.

Case Studies

- Synthesis of 2-Amino Sugars : A study explored the oxidative cyclization of glycal derivatives, including this compound. The results demonstrated high selectivity for producing 2-amino sugars, which are important in medicinal chemistry due to their roles in antibiotic structures and enzyme inhibitors .

- Enzymatic Reactions : The compound has been utilized to study enzymatic reactions involving glycosylation processes. Its unique protective groups allow researchers to investigate how different enzymes interact with carbohydrate substrates, providing insights into enzyme specificity and mechanism .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be made based on their protective groups and applications:

| Compound Name | Protective Groups | Applications |

|---|---|---|

| This compound | TBDMS and Isopropylidene | Synthesis of complex carbohydrates |

| Tri-O-Tert-butyldimethylsilyl-D-glucal | TBDMS at multiple positions | Broader applications in organic synthesis |

| 4,6-O-Isopropylidene-D-glucal | Isopropylidene only | Limited to specific glycosylation reactions |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing tert-butyldimethylsilyl (TBDMS) and isopropylidene protecting groups in D-glucal derivatives?

- The synthesis typically involves sequential protection of hydroxyl groups. For example, 4,6-O-isopropylidene-D-glucal is first prepared by reacting D-glucal with acetone under acid catalysis to form the isopropylidene ketal. The TBDMS group is then introduced at the 3-OH position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine . Purification often employs silica gel chromatography to isolate intermediates .

Q. How can NMR spectroscopy validate the regioselectivity of protecting group installation?

- ¹H and ¹³C NMR are critical for confirming regiochemistry. For TBDMS-protected derivatives, the 3-O-TBDMS group shows characteristic upfield shifts for adjacent protons (e.g., H-3) due to the electron-donating silyl group. The isopropylidene group exhibits distinct methyl resonances (~1.3–1.5 ppm in ¹H NMR) and a quaternary carbon signal (~110 ppm in ¹³C NMR). 2D NMR (COSY, HSQC) further resolves overlapping signals in complex carbohydrate structures .

Q. What analytical techniques ensure purity during synthesis?

- High-Performance Liquid Chromatography (HPLC) with evaporative light scattering or refractive index detectors is used for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while polarimetry verifies optical activity, ensuring retention of stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of TBDMS protection in glucal derivatives?

- Steric hindrance from the isopropylidene group at C4/C6 directs TBDMSCl to the less hindered C3-OH. However, under suboptimal conditions (e.g., excess base or prolonged reaction times), migration of the silyl group to other hydroxyls may occur. Kinetic studies using in situ IR or reaction monitoring via TLC can optimize conditions to minimize side reactions .

Q. What strategies resolve contradictions in reported yields for glycosylation reactions using this compound?

- Discrepancies in glycosylation efficiency (e.g., 50–85% yields) often stem from solvent polarity, temperature, or catalyst choice. For example, using acetonitrile instead of dichloromethane improves anomer selectivity in glycosylations. Systematic screening of Lewis acids (e.g., TMSOTf vs. BF₃·OEt₂) and glycosyl acceptors can reconcile conflicting data .

Q. How does the TBDMS group influence stability under acidic or basic conditions in downstream reactions?

- The TBDMS ether is stable under mild acidic conditions (e.g., isopropylidene deprotection with aqueous AcOH) but cleaves with fluoride ions (e.g., TBAF). In contrast, strong acids (e.g., HCl) may hydrolyze the isopropylidene group first. Stability studies using TLC or LC-MS under varying pH/conditions are essential for reaction planning .

Q. What role does this compound play in synthesizing bioactive glycoconjugates?

- Its dual protection enables selective deprotection for sequential glycosylations. For instance, the isopropylidene group can be removed with acid to expose C4/C6-OH for further coupling, while the TBDMS group remains intact. This strategy is pivotal in constructing oligosaccharides for antiviral or anticancer drug candidates .

Methodological Considerations

- Stereochemical Integrity : Monitor optical rotation after each synthetic step to detect racemization .

- Contradiction Analysis : Compare reaction outcomes across literature by normalizing variables (e.g., solvent, catalyst loading) .

- Data Validation : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm absolute configuration in ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.